Methyl 3-(benzofuran-5-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring, which is a fused aromatic system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of methyl 3-(benzofuran-5-yl)-3-oxopropanoate typically involves the following steps:
Synthetic Routes: One common method involves the reaction of benzofuran-5-carboxylic acid with methyl acetoacetate in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Benzofuran derivatives, including this compound, have shown potential as therapeutic agents for treating diseases such as cancer, bacterial infections, and viral infections.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(benzofuran-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Methyl 3-(benzofuran-5-yl)-3-oxopropanoate can be compared with other benzofuran derivatives:
Similar Compounds: Examples include benzofuran-2-carboxylic acid, benzofuran-3-carboxylic acid, and benzofuran-5-carboxylic acid.
Uniqueness: The presence of the oxopropanoate group in this compound distinguishes it from other benzofuran derivatives.
Properties
IUPAC Name |
methyl 3-(1-benzofuran-5-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)7-10(13)8-2-3-11-9(6-8)4-5-16-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUNQCWHNVYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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